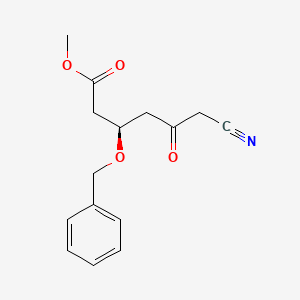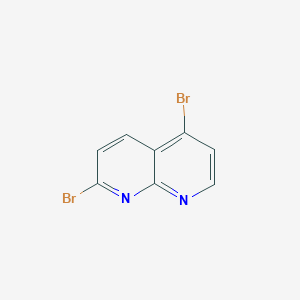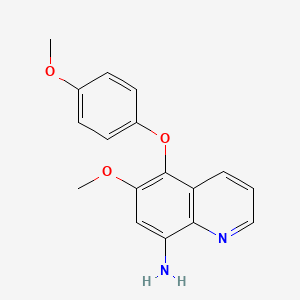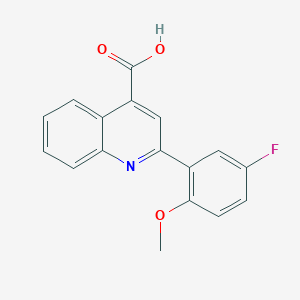![molecular formula C17H12FNO3 B11836943 2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)
2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves a multi-step process. One common approach is the cycloaddition reaction between donor-acceptor cyclopropanes and oxindole-derived α,β-unsaturated enamides. This reaction is often catalyzed by simple, inexpensive, and readily available bases such as NaOH, which promotes chemo- and diastereo-selective (3 + 2) cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of spirocyclopropane synthesis can be applied. These methods often involve the use of transition metal catalysis or organocatalysis to achieve high yields and selectivity. The scalability of these reactions makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane motif and exhibit similar biological activities, such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(3-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is unique due to its combination of a fluorophenyl group with an indoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H12FNO3 |
|---|---|
Molekulargewicht |
297.28 g/mol |
IUPAC-Name |
2'-(3-fluorophenyl)-2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C17H12FNO3/c18-11-3-1-2-9(6-11)13-8-17(13)12-7-10(15(20)21)4-5-14(12)19-16(17)22/h1-7,13H,8H2,(H,19,22)(H,20,21) |
InChI-Schlüssel |
HMIKUOVVFPMDFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12C3=C(C=CC(=C3)C(=O)O)NC2=O)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)






![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)

![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)

